molecular formula C24H25N3O3S B11597086 4-[4-(benzyloxy)phenyl]-1-cyclopentyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

4-[4-(benzyloxy)phenyl]-1-cyclopentyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11597086
M. Wt: 435.5 g/mol
InChI Key: JGFIRXFEJDRWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a benzyloxyphenyl group, a cyclopentyl ring, and a hydroxy group, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a suitable phenyl derivative under basic conditions to form the benzyloxyphenyl intermediate.

    Cyclopentylation: The benzyloxyphenyl intermediate is then reacted with cyclopentyl bromide in the presence of a base to introduce the cyclopentyl group.

    Formation of the pyrazolo[3,4-e][1,4]thiazepine ring: The cyclopentylated intermediate undergoes cyclization with a thioamide and a hydrazine derivative to form the pyrazolo[3,4-e][1,4]thiazepine ring system.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems under appropriate conditions.

Scientific Research Applications

4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. For example:

Comparison with Similar Compounds

4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be compared with other similar compounds, such as:

The uniqueness of 4-[4-(BENZYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific combination of functional groups and its potential therapeutic applications.

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

1-cyclopentyl-4-(4-phenylmethoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C24H25N3O3S/c28-20-15-31-22(21-23(25-20)27(26-24(21)29)18-8-4-5-9-18)17-10-12-19(13-11-17)30-14-16-6-2-1-3-7-16/h1-3,6-7,10-13,18,22H,4-5,8-9,14-15H2,(H,25,28)(H,26,29)

InChI Key

JGFIRXFEJDRWCT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.